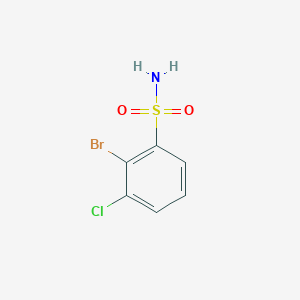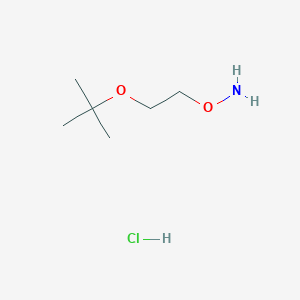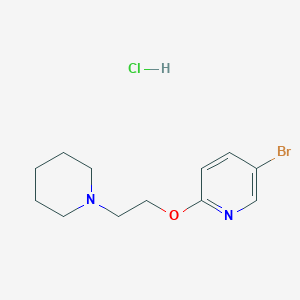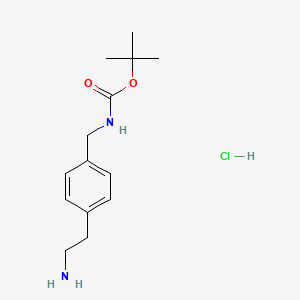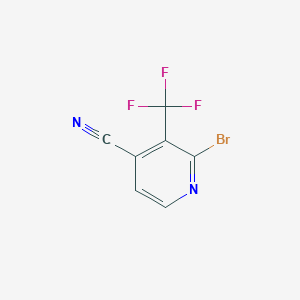
2-溴-3-(三氟甲基)异烟腈
描述
“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2BrF3N2 . It has an average mass of 251.003 Da and a monoisotopic mass of 249.935333 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(trifluoromethyl)isonicotinonitrile” consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The molecule has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .Physical And Chemical Properties Analysis
“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” has a density of 1.8±0.1 g/cm³, a boiling point of 255.2±35.0 °C at 760 mmHg, and a flash point of 108.1±25.9 °C . It has a polar surface area of 37 Ų and a molar volume of 138.3±5.0 cm³ .科学研究应用
三氟甲基化合物的合成
2-溴-3-(三氟甲基)异烟腈是合成各种三氟甲基化合物的关键组分。例如,它用于合成 2-三氟甲基吲哚,该化合物通过在没有过渡金属的情况下形成 C-C 键来合成,具有中等至良好的产率和优异的非对映选择性 (张和 Studer,2014)。此外,它通过涉及乙酸银和苯甲酸的反应,促进了生物活性分子中 3-三氟甲基异香豆骨架的构建 (周等人,2020)。
哌嗪-2-酮和吡唑的生成
在另一项研究中,采用一锅合成方法合成了 3-三氟甲基哌嗪-2-酮,展示了三氟甲基在反应路径中的独特影响 (Rulev 等人,2013)。此外,开发了一种无催化剂的方法来合成 5-三氟甲基吡唑,突出了这些化合物在农用化学应用中的潜力 (曾等人,2021)。
药物化学的进展
该化合物在药物化学中也有重要意义。它已用于烷基锌试剂的钯催化交叉偶联反应,导致合成在肽/蛋白质化学生物学中很重要的氟化氨基酸 (Lou 等人,2019)。
结构多样的骨架合成
该化合物还在生物学感兴趣的结构多样的骨架一锅合成中发挥作用。这包括异恶唑、三唑和炔丙胺衍生物的形成,这些衍生物在开发新药和治疗剂中至关重要 (Dalmal 等人,2014)。
三氟甲基化烷基溴化物的开发
它已被用于合成仲三氟甲基化烷基溴化物,显示出广泛的官能团耐受性以及生物活性分子的多种衍生和修饰的潜力 (郭等人,2022)。
属性
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEAXPFKXRFNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

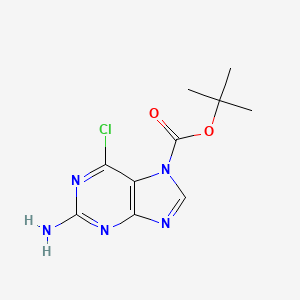

![(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382888.png)

